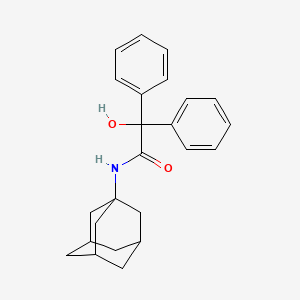![molecular formula C14H16N4O3 B7541086 3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)
3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid, also known as MTBC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. MTBC is a derivative of the amino acid leucine and belongs to the class of triazole-based compounds.
作用机制
The mechanism of action of 3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid is not fully understood, but it is believed to act by inhibiting specific enzymes involved in cellular processes. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to cell death. In microbial pathogens, this compound has been shown to inhibit the activity of enzymes involved in cell wall synthesis and protein synthesis, leading to cell death. In plants, this compound has been shown to enhance nutrient uptake and promote root growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In microbial pathogens, it has been shown to inhibit growth and biofilm formation. In plants, this compound has been shown to enhance root growth, increase chlorophyll content, and improve nutrient uptake.
实验室实验的优点和局限性
3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, it also has some limitations, such as its limited solubility in water and its potential to interact with other compounds in complex biological systems.
未来方向
There are several future directions for research on 3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid. In medical research, further studies are needed to determine the optimal dosage and delivery method for its use as an anticancer agent. In agricultural research, further studies are needed to determine the optimal concentration and application method for its use as a plant growth enhancer. Additionally, further studies are needed to explore the potential environmental applications of this compound, such as its use in bioremediation of contaminated soil.
合成方法
3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid can be synthesized using a multistep process that involves the reaction of leucine with various reagents, including triazole, acetic anhydride, and phosphorous oxychloride. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学研究应用
3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid has been studied for its potential applications in various fields of science. In medical research, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its antimicrobial properties and has been found to be effective against a range of bacterial and fungal pathogens. In agricultural research, this compound has been shown to enhance plant growth and improve crop yield. Additionally, this compound has been studied for its potential applications in environmental science, as it has been shown to be effective in removing heavy metals from contaminated soil.
属性
IUPAC Name |
3-methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9(2)12(14(20)21)15-13(19)11-8-18(17-16-11)10-6-4-3-5-7-10/h3-9,12H,1-2H3,(H,15,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYVCSAHCJKHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)



![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)
![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)


![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)
![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)